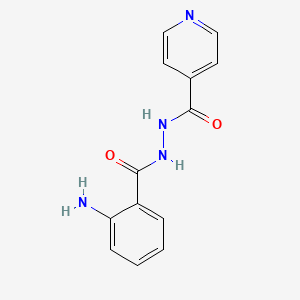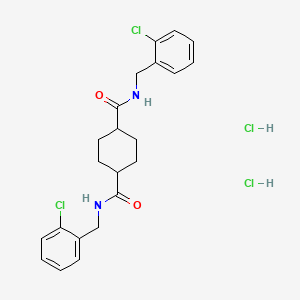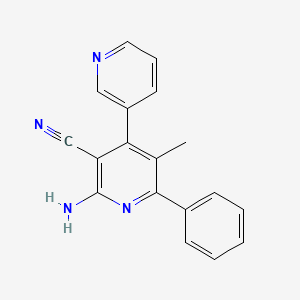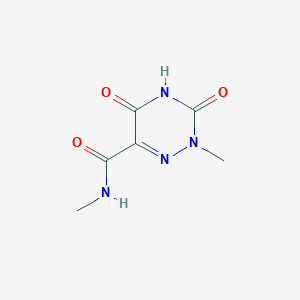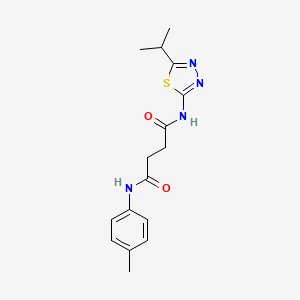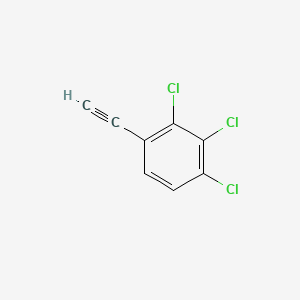
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The chloroacetamido, methyl, and nitrofuryl groups are introduced through various substitution reactions. For example, the chloroacetamido group can be added via nucleophilic substitution using chloroacetyl chloride and an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution Reactions: Formation of various substituted triazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitrofuryl group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The chloroacetamido group may interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
s-Triazole, 3-amino-4-methyl-5-(5-nitro-2-furyl)-: Similar structure but with an amino group instead of a chloroacetamido group.
s-Triazole, 3-(2-bromoacetamido)-4-methyl-5-(5-nitro-2-furyl)-: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.
Uniqueness
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- is unique due to the presence of the chloroacetamido group, which imparts distinct chemical reactivity and potential biological activity. The combination of substituents in this compound may result in unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
64057-50-7 |
|---|---|
Formule moléculaire |
C9H8ClN5O4 |
Poids moléculaire |
285.64 g/mol |
Nom IUPAC |
2-chloro-N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H8ClN5O4/c1-14-8(5-2-3-7(19-5)15(17)18)12-13-9(14)11-6(16)4-10/h2-3H,4H2,1H3,(H,11,13,16) |
Clé InChI |
DRQZUPPVAJVCHK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1NC(=O)CCl)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
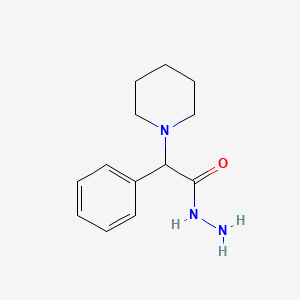
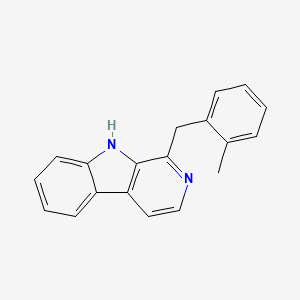
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)

